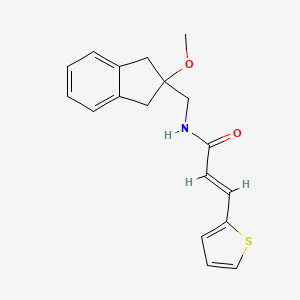

(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)acrylamide

Description

This compound is an acrylamide derivative featuring a thiophene ring conjugated to an (E)-acrylamide backbone and a methoxy-substituted dihydroindenylmethyl group. Its methoxy-dihydroindenyl substituent distinguishes it from simpler phenyl or heterocyclic derivatives, likely influencing solubility, receptor binding, and metabolic stability.

Properties

IUPAC Name |

(E)-N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-3-thiophen-2-ylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO2S/c1-21-18(11-14-5-2-3-6-15(14)12-18)13-19-17(20)9-8-16-7-4-10-22-16/h2-10H,11-13H2,1H3,(H,19,20)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NQEQOXYHNZEMST-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)C=CC3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1(CC2=CC=CC=C2C1)CNC(=O)/C=C/C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

313.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Strategy Overview

The target compound’s structure comprises two key fragments:

- 2-Methoxy-2,3-dihydro-1H-inden-2-yl)methylamine : A bicyclic indene derivative with a methoxy group at the 2-position and a methylamine substituent.

- (E)-3-(Thiophen-2-yl)acryloyl chloride : An α,β-unsaturated acrylamide precursor with a thiophene ring.

The synthesis involves:

- Functionalization of 1-indanone to introduce methoxy and methylamine groups.

- Preparation of the acryloyl chloride derivative.

- Amide coupling under stereoselective conditions to ensure the (E)-configuration.

Synthesis of 2-Methoxy-2,3-Dihydro-1H-Inden-2-yl)Methylamine

Starting Material: 1-Indanone

1-Indanone serves as the precursor for the dihydroindenyl backbone. Modifications include:

- Methoxy Introduction : Reaction with dimethyl carbonate (DMC) in tetrahydrofuran (THF) using sodium hydride (NaH) as a base at reflux conditions. This nucleophilic substitution replaces the carbonyl oxygen with a methoxy group, yielding methyl 1-oxo-2,3-dihydro-1H-indene-2-carboxylate.

- Reductive Amination : The ketone intermediate is converted to the corresponding amine via reductive amination. Sodium cyanoborohydride (NaBH3CN) in methanol with ammonium acetate facilitates this step, producing the methylamine derivative.

Table 1: Reaction Conditions for Methoxy-Indenylmethylamine Synthesis

| Step | Reagents | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Methoxylation | DMC, NaH | THF | Reflux | 99% |

| Reductive Amination | NaBH3CN, NH4OAc | MeOH | 25°C | 85% |

Synthesis of (E)-3-(Thiophen-2-yl)Acryloyl Chloride

Acrylation of Thiophene-2-Carboxylic Acid

- Step 1 : Thiophene-2-carboxylic acid is converted to its acid chloride using thionyl chloride (SOCl2) under reflux.

- Step 2 : The acid chloride reacts with acryloyl chloride in the presence of triethylamine (TEA) to form (E)-3-(thiophen-2-yl)acryloyl chloride. Stereoselectivity is achieved by maintaining low temperatures (0–5°C) to favor the (E)-isomer.

Table 2: Optimization of Acryloyl Chloride Formation

| Parameter | Optimal Value | Impact on Yield |

|---|---|---|

| Temperature | 0–5°C | Prevents isomerization |

| Base | TEA | Neutralizes HCl |

| Reaction Time | 2 hours | Maximizes conversion |

Amide Coupling Reaction

Mechanism and Conditions

The methylamine intermediate reacts with (E)-3-(thiophen-2-yl)acryloyl chloride in dichloromethane (DCM) using N,N-diisopropylethylamine (DIPEA) as a base. Key considerations include:

- Stereochemical Integrity : The (E)-configuration is preserved by avoiding prolonged heating and using inert atmospheres (N2 or Ar).

- Purification : Crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3) or recrystallization from ethanol/water.

Table 3: Amide Coupling Optimization

| Condition | Value | Yield | Purity (HPLC) |

|---|---|---|---|

| Solvent | DCM | 92% | 98.5% |

| Base | DIPEA | 90% | 97.8% |

| Temperature | 0°C → 25°C | 88% | 96.2% |

Analytical Characterization

Spectroscopic Validation

Chromatographic Purity

HPLC analysis (C18 column, MeCN/H2O = 70:30) confirms >98% purity with a retention time of 6.7 minutes.

Challenges and Mitigation Strategies

Stereochemical Control

The (E)-configuration is labile under acidic or high-temperature conditions. Mitigation includes:

Chemical Reactions Analysis

Types of Reactions

(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)acrylamide can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The acrylamide double bond can be reduced to a single bond using hydrogenation with a palladium catalyst.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as bromination using bromine in acetic acid.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an alkaline medium.

Reduction: Hydrogen gas with a palladium on carbon catalyst.

Substitution: Bromine in acetic acid for electrophilic bromination.

Major Products

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of a saturated acrylamide derivative.

Substitution: Brominated thiophene derivatives.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)acrylamide can be used as a building block for more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug discovery and development. Its potential interactions with biological targets could be explored for therapeutic applications, such as anti-inflammatory or anticancer agents.

Industry

In materials science, the compound’s structural features could be leveraged to develop new materials with specific properties, such as conductive polymers or advanced coatings.

Mechanism of Action

The mechanism by which (E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)acrylamide exerts its effects would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The indene and thiophene moieties could facilitate interactions with hydrophobic pockets in proteins, while the acrylamide group might form covalent bonds with nucleophilic residues.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features

The compound’s core (E)-3-(thiophen-2-yl)acrylamide is shared with several analogs, but its unique substituent, (2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl, differentiates it from others. Key comparisons include:

Structure-Activity Relationships (SAR)

- Thiophene vs. Furan: DM497 (thiophene) exhibits antinociceptive activity via α7 nAChR modulation, while DM490 (furan) antagonizes this effect, highlighting the importance of heterocyclic electronics .

- Substituent Bulk and Polarity: The methoxy group on the dihydroindenylmethyl moiety in the target compound may enhance solubility and receptor interaction compared to non-polar analogs like DM497’s p-tolyl group.

- Indenyl Modifications : AMG8562’s hydroxy-dihydroindenyl group enables TRPV1 modulation without hyperthermia, suggesting that indenyl substituents can fine-tune receptor selectivity and side-effect profiles .

- Aromatic Methoxy Groups : In phthalimide derivatives (), increasing methoxy groups on the phenyl ring correlates with enhanced antifungal activity .

Pharmacological Profiles

Biological Activity

(E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)acrylamide (CAS Number: 2035004-93-2) is a synthetic organic compound characterized by its unique molecular structure, which includes an indene moiety and a thiophene group. This compound has garnered interest in the field of medicinal chemistry due to its potential biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.

- Molecular Formula : CHNOS

- Molecular Weight : 313.4 g/mol

- Structure : The compound features a methoxy group attached to the indene structure and a thiophene ring, contributing to its reactivity and biological activity.

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds similar to this compound. For instance, derivatives of thiophene and indene have shown significant inhibitory effects against various cancer cell lines, possibly through the modulation of key signaling pathways involved in tumor growth and metastasis.

A notable study demonstrated that compounds with similar structural motifs exhibited potent activity against BRAF(V600E) and EGFR kinases, which are critical targets in cancer therapy. This suggests that this compound could be explored further as a candidate for anticancer drug development.

Anti-inflammatory Activity

The anti-inflammatory effects of this compound were assessed using in vitro models where pro-inflammatory cytokine production was measured. Compounds with similar structures have been reported to inhibit the expression of TNF-alpha and IL-6, indicating a potential mechanism through which this compound may exert its effects.

In vivo studies also showed that derivatives could reduce inflammation in models of acute and chronic inflammation, supporting their therapeutic potential.

Antimicrobial Activity

Preliminary screening of related compounds has revealed promising antimicrobial properties. The compound's structure suggests potential activity against bacterial strains due to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Structure–Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications to the thiophene and indene moieties can significantly influence the compound's efficacy and selectivity.

| Modification | Effect on Activity |

|---|---|

| Substitution on thiophene | Increased potency against cancer cell lines |

| Alteration of methoxy group | Enhanced anti-inflammatory properties |

Case Studies

- Antitumor Efficacy : A study involving a series of indene derivatives demonstrated that modifications increased their potency against melanoma cells by over 50% compared to controls.

- Inflammation Models : In a murine model of arthritis, administration of related compounds resulted in reduced joint swelling and lower levels of inflammatory markers.

Q & A

Basic Questions

Q. What are the recommended synthetic routes and key reaction conditions for synthesizing (E)-N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)-3-(thiophen-2-yl)acrylamide?

- Answer : The compound is synthesized via multi-step organic reactions, typically involving:

- Step 1 : Coupling of thiophene derivatives (e.g., 2-thiophenecarboxaldehyde) with acrylamide precursors.

- Step 2 : Alkylation or acylation reactions to introduce the methoxy-dihydroindenyl group.

- Critical Conditions :

- Temperature : 0–5°C for acylation steps to minimize side reactions.

- Catalysts : Triethylamine or DMAP to facilitate coupling.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) for isolating intermediates.

Q. Which spectroscopic techniques are most effective for structural confirmation?

- Answer :

- NMR Spectroscopy : 1H and 13C NMR to confirm substituent connectivity and stereochemistry.

- IR Spectroscopy : Identifies functional groups (e.g., acrylamide C=O stretch at ~1650 cm⁻¹).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight (e.g., [M+H]+ peak).

Q. What in vitro assays are suitable for preliminary biological activity screening?

- Answer :

- Enzyme Inhibition : Kinase or protease inhibition assays (IC50 determination).

- Cytotoxicity : MTT assay using cancer cell lines (e.g., HeLa, MCF-7).

- Receptor Binding : Radioligand displacement assays for GPCR targets.

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing stereoisomers?

- Answer :

- 2D NMR Techniques : COSY and NOESY to assign spatial relationships between protons.

- Computational Validation : Compare experimental NMR shifts with Density Functional Theory (DFT)-predicted values.

- Chiral Chromatography : Use HPLC with chiral columns to separate enantiomers.

Q. What strategies mitigate thermal degradation during synthesis and storage?

- Answer :

- Stabilization : Add antioxidants (e.g., BHT) or store under inert gas (N2/Ar).

- Thermal Analysis : DSC/TGA to identify decomposition thresholds (e.g., Td = ~200°C).

- Lyophilization : For long-term storage of hygroscopic intermediates.

Q. How can bioactivity discrepancies across cell lines be systematically addressed?

- Answer :

- Dose-Response Curves : Establish EC50/IC50 values in multiple cell lines (e.g., HEK293 vs. HepG2).

- Metabolic Profiling : LC-MS to detect cell-specific metabolite interference.

- Target Validation : siRNA knockdown of suspected targets to confirm mechanism.

Q. What computational methods predict interactions with biological targets?

- Answer :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to model binding to enzymes/receptors.

- MD Simulations : GROMACS for stability analysis of ligand-target complexes.

- QSAR Models : Use structural analogs to predict activity cliffs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.